molecular formula C18H19F4N5 B6093935 N'-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

N'-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B6093935
M. Wt: 381.4 g/mol
InChI Key: BGYYXRRLBWBNBX-UHFFFAOYSA-N
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Description

The compound N'-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 5-Methyl: Reduces steric bulk compared to phenyl substituents, possibly improving metabolic stability.
  • 2-(Trifluoromethyl): Contributes to electron-withdrawing effects and resistance to oxidative metabolism.
  • N,N-Dimethylethane-1,2-diamine at position 7: Introduces a flexible, basic side chain, which may enhance solubility and modulate receptor interactions.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4N5/c1-11-10-14(23-8-9-26(2)3)27-17(24-11)15(16(25-27)18(20,21)22)12-4-6-13(19)7-5-12/h4-7,10,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYYXRRLBWBNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine derivatives to form the fused pyrazolo[1,5-a]pyrimidine core.

    Introduction of substituents: The desired substituents, such as fluorophenyl, methyl, and trifluoromethyl groups, are introduced through various substitution reactions using appropriate reagents and catalysts.

    Final functionalization: The ethane-1,2-diamine moiety is introduced through nucleophilic substitution reactions, typically using dimethylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting cellular processes. For example, in cancer cells, the compound may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Structural Analogues from Anti-Mycobacterial Studies ()

Compounds 47–51 in share the 3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine core but differ in substituents at position 7 and other positions:

Compound Position 7 Substituent 5-Position Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity
47 (6-Methylpyridin-2-yl)methyl Phenyl 409.17 177–180 Anti-mycobacterial (MIC: <1 µM)
48 (6-Methoxypyridin-2-yl)methyl Phenyl 426.17 163–165 Anti-mycobacterial
49 (6-(Dimethylamino)pyridin-2-yl)methyl Phenyl 439.20 151–153 Enhanced solubility
Target N,N-Dimethylethane-1,2-diamine Methyl ~408.30* Not reported Inferred anti-mycobacterial

Key Differences :

  • The N,N-dimethylethane-1,2-diamine substituent replaces pyridinylmethyl groups, introducing a flexible, protonatable side chain that may enhance solubility and target engagement in acidic environments (e.g., mycobacterial phagosomes) .

Analogues with Trifluoromethyl and Dimethylamino Substituents ()

The compound N',N'-dimethyl-N-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine () shares the N,N-dimethylethane-1,2-diamine side chain but differs in:

  • 5-Isopropyl vs. 5-methyl : Increased hydrophobicity may reduce solubility.
  • 2-Methyl vs. 2-trifluoromethyl : The absence of trifluoromethyl may decrease metabolic stability.
Property Target Compound Compound
5-Position Substituent Methyl Isopropyl
2-Position Substituent Trifluoromethyl Methyl
Molecular Weight ~408.30 409.44 (C22H26N6)
Bioactivity Inferred anti-mycobacterial Not reported

Pyrazolo[1,5-a]pyrimidines with Fluorophenyl and Trifluoromethyl Groups (–11, 16)

  • 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (–11): Lacks the dimethylamino side chain but includes a 7-trifluoromethyl group. Crystallographic data (bond angles and lengths) suggest planar geometry conducive to π-π stacking .

Comparison :
The target compound’s N,N-dimethylethane-1,2-diamine side chain distinguishes it from these analogues, likely conferring improved solubility and target specificity.

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